2-Dehydro-D-xylonate
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Overview
Description
2-dehydro-D-xylonate is a ketoaldonate and a member of xylonates. It derives from a D-xylonate. It is a conjugate base of a D-xylulosonic acid.
Scientific Research Applications
Biotechnical Production
2-Dehydro-D-xylonate (d-xylonic acid) shows potential as a versatile platform chemical in various applications. It's a potential non-food derived alternative to gluconic acid, commonly used in pharmaceuticals, food products, solvents, adhesives, dyes, paints, and polishes. The large-scale production of d-xylonate has not yet been developed, due to its current limited market, but it holds promise for future industrial applications (Toivari et al., 2012).
Microbial Conversion for Chemical Production
D-xylonate dehydratase from Escherichia coli can convert D-xylonate into 2-keto-3-deoxy-D-xylonate (KDX), a key compound in the biosynthesis of 1,2,4-butanetriol and other chemicals. The enzyme's activity at specific temperatures and pH, along with its response to metal ions, lays a foundation for its application in biosynthesis processes (Jiang et al., 2015).
Production in Yeast
The non-conventional yeast Pichia kudriavzevii has been genetically modified to produce D-xylonate. This development is significant for industrial-scale production, as it demonstrates high productivity even at low pH, which is advantageous for industrial processes (Toivari et al., 2013).
Multienzyme Systems for Synthesis
An efficient multienzyme system for D-xylonate synthesis has been described, highlighting its industrial applications in co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol production. This system enables high conversion rates and easy product isolation, indicating its practicality for large-scale synthesis (Sánchez-Moreno et al., 2019).
Analysis in Cellular Contexts
Research on Saccharomyces cerevisiae engineered to produce D-xylonate has provided insights into the cellular dynamics of D-xylonate production. It demonstrates the importance of understanding intracellular processes, vital for optimizing production strains (Nygård et al., 2014).
Engineering E. coli for Xylonate Production
The engineering of Escherichia coli to produce xylonate from xylose has shown promising results. This study exemplifies the potential of using genetically modified microbes for efficient chemical production, a key step towards commercialization (Cao et al., 2013).
Properties
Molecular Formula |
C5H7O6- |
---|---|
Molecular Weight |
163.11 g/mol |
IUPAC Name |
(3S,4R)-3,4,5-trihydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h2-3,6-8H,1H2,(H,10,11)/p-1/t2-,3+/m1/s1 |
InChI Key |
NKOHBIIOWAKHMF-GBXIJSLDSA-M |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O |
Canonical SMILES |
C(C(C(C(=O)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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